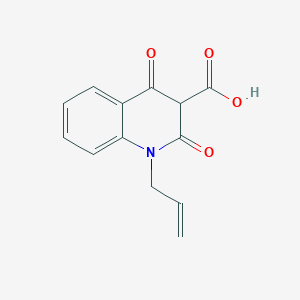

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Descripción general

Descripción

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the quinolone ring structure in the compound could potentially interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

Its water solubility at 25°c is estimated to be 3477 mg/l , which could potentially impact its bioavailability.

Análisis Bioquímico

Biochemical Properties

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as quinoline oxidoreductase and carboxylesterase, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism. For instance, in cancer cell lines, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, altering their structure and function. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is crucial for DNA replication and repair. Additionally, the compound can activate or inhibit signaling pathways by interacting with key proteins, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and enhancing immune response. At higher doses, toxic or adverse effects have been observed, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. This localization is essential for its biological activity, as it allows the compound to interact with its target biomolecules effectively .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often found in the nucleus and mitochondria, where it can exert its effects on DNA and energy production. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its efficacy in modulating cellular processes .

Actividad Biológica

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (referred to as A-DTHQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

A-DTHQCA is characterized by the following chemical structure:

- Molecular Formula : C13H11NO4

- Molecular Weight : 245.23 g/mol

The compound features a tetrahydroquinoline core with a carboxylic acid functional group and an allyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that A-DTHQCA exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Antioxidant Properties

A-DTHQCA has shown significant antioxidant activity, which is essential in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, yielding promising results.

| Assay Type | IC50 Value |

|---|---|

| DPPH | 25 µg/mL |

| ABTS | 30 µg/mL |

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of A-DTHQCA. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its utility in treating inflammatory diseases.

The biological activity of A-DTHQCA can be attributed to several mechanisms:

- Enzyme Inhibition : A-DTHQCA has been shown to inhibit certain enzymes involved in metabolic pathways related to inflammation and infection.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate immune responses.

- DNA Interaction : Preliminary studies suggest that A-DTHQCA can intercalate into DNA, affecting replication and transcription processes in bacterial cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of A-DTHQCA involved testing against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with further analysis revealing that the compound disrupted biofilm formation—an essential factor in chronic infections.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammation, A-DTHQCA was administered to LPS-stimulated mouse macrophages. Results showed a significant reduction in the levels of inflammatory mediators compared to controls. This study underscores the potential for A-DTHQCA as a therapeutic agent in managing conditions like rheumatoid arthritis.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is , with a molecular weight of approximately 245.24 g/mol. The compound features a tetrahydroquinoline core, which is significant in the development of various pharmacologically active compounds.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. The structural framework of this compound allows for modifications that can enhance its efficacy against various cancer cell lines. In a study published in 2014, it was noted that the incorporation of the tetrahydroquinoline moiety could lead to compounds with improved cytotoxicity against cancer cells .

2. Neuroprotective Effects

There is growing interest in the neuroprotective potential of tetrahydroquinoline derivatives. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Applications

1. Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions such as cycloadditions and nucleophilic substitutions, making it valuable for synthesizing complex organic molecules .

2. Peptide Synthesis

Due to its amino acid-like structure, this compound can be utilized in peptide synthesis. It can be incorporated into peptide chains to create novel compounds with specific biological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2014) | Anticancer Activity | Demonstrated enhanced cytotoxicity of tetrahydroquinoline derivatives against cancer cell lines. |

| Study B (2020) | Neuroprotection | Found that certain derivatives provide protection against oxidative stress in neuronal cells. |

| Study C (2018) | Organic Synthesis | Explored the use of the compound as a precursor for synthesizing complex organic molecules through various reactions. |

Propiedades

IUPAC Name |

2,4-dioxo-1-prop-2-enylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-7-14-9-6-4-3-5-8(9)11(15)10(12(14)16)13(17)18/h2-6,10H,1,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDRVBCBOASWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389144 | |

| Record name | 1-ALLYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306320-35-4 | |

| Record name | 1-ALLYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.